Glutamine hydroxamate

説明

Glutamine hydroxamate belongs to the class of organic compounds known as glutamine and derivatives . These are compounds containing glutamine or a derivative thereof resulting from the reaction of glutamine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .

Synthesis Analysis

Glutamine synthetase, an enzyme not restricted to microorganisms, is essential for the synthesis of glutamine, a building block of proteins . It catalyzes the reactions involving L-glutamate, ammonia, and ATP to form L-glutamine .Molecular Structure Analysis

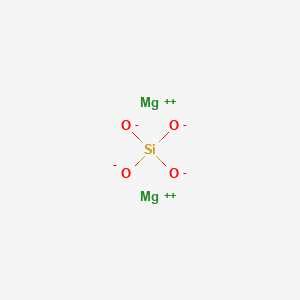

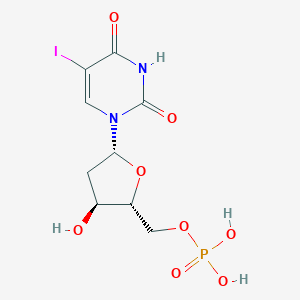

The molecular formula of Glutamine hydroxamate is C5H10N2O4 . It is a small molecule and is considered an experimental compound .Chemical Reactions Analysis

Glutamine synthetase carries out the reactions involving L-glutamate, ATP, and either ammonia or hydroxylamine to form L-glutamine or L-glutamohydroxamate, respectively . The latter reaction provides an easy colorimetric assay by reacting the hydroxamate with ferric ions .科学的研究の応用

Metabolic Activity Potentiation

Glutamine hydroxamate is used as a vanadium ligand which enhances vanadium’s metabolic activity. This application is significant in biochemical research where vanadium’s role in cellular processes is studied .

Enzymatic Protein Cross-Linking

In dairy science and technology, Glutamine hydroxamate can be involved in enzymatic protein cross-linking . This process is crucial for understanding and modifying milk protein structures for various dairy products .

Transglutaminase Research

The compound plays a role in the study of transglutaminases , enzymes that have biotechnological applications ranging from material sciences to medicine. Research in this area aims to uncover more about the characteristics and functions of transglutaminases .

Drug Delivery Systems

Poly-γ-glutamic acid, derived from Glutamine hydroxamate, is utilized in drug delivery systems due to its biodegradable and non-immunogenic properties. This application is particularly important in pharmaceutical research .

Food Industry Applications

Glutaminase activity, which involves the deamidation of glutamine to glutamic acid, finds its use in the food industry. The unique ability of Glutamine hydroxamate to participate in this reaction makes it valuable for food processing and enhancement .

将来の方向性

Glutamine has taken a special place in metabolomics research in recent years, given its important role in cell biosynthesis and bioenergetics across several disorders, especially in cancer cell survival . The ability to monitor and model the glutamine metabolic pathways are highlighted . Future research may focus on the potential of label-free Raman microspectroscopy, in conjunction with kinetic modeling, to enable real-time and in situ monitoring of the cellular kinetics of the glutamine metabolic pathway .

作用機序

Target of Action

Glutamine hydroxamate primarily targets the enzyme Glutamine–fructose-6-phosphate aminotransferase [isomerizing] . This enzyme is crucial as it catalyzes the first step in hexosamine metabolism, converting fructose-6P into glucosamine-6P using glutamine as a nitrogen source .

Mode of Action

It is known that the compound interacts with its target, potentially altering the enzyme’s activity and thereby influencing the metabolic process of hexosamine .

Biochemical Pathways

Glutamine hydroxamate affects the hexosamine metabolic pathway . This pathway is essential for the synthesis of nucleotides and nucleic acids, playing a key role in cell biosynthesis and bioenergetics . By interacting with the Glutamine–fructose-6-phosphate aminotransferase [isomerizing] enzyme, Glutamine hydroxamate can influence the conversion of fructose-6P into glucosamine-6P, thereby affecting the downstream effects of this pathway .

Result of Action

The molecular and cellular effects of Glutamine hydroxamate’s action are largely dependent on its interaction with its target enzyme and the subsequent effects on the hexosamine metabolic pathway . By influencing this pathway, Glutamine hydroxamate can potentially affect various cellular processes, including cell biosynthesis, bioenergetics, and the synthesis of nucleotides and nucleic acids .

特性

IUPAC Name |

(2S)-2-amino-5-(hydroxyamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c6-3(5(9)10)1-2-4(8)7-11/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGZXTQJQNXIAU-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glutamine hydroxamate | |

CAS RN |

1955-67-5 | |

| Record name | N-Hydroxy-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1955-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamate-gamma-hydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001955675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamine hydroxamate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02446 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions a crystal structure of a peptidoglycan-binding protein complexed with glutamine hydroxamate. What insights does this structure provide about the interaction between these two molecules?

A1: The research paper, "2.05 Angstrom Resolution Crystal Structure of Peptidoglycan-Binding Protein from Clostridioides difficile in Complex with Glutamine Hydroxamate," [] investigates the binding of glutamine hydroxamate to a specific peptidoglycan-binding protein from C. difficile. While the abstract doesn't provide detailed results, the high-resolution crystal structure likely reveals the specific amino acid residues involved in the interaction. This information could be crucial for understanding:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)

![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)